![molecular formula C10H14Cl2FN3 B1522901 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1269152-26-2](/img/structure/B1522901.png)
2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (FMDBD) is a synthetic organic compound that has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. FMDBD has a high degree of photostability and a broad absorption spectrum, making it an ideal tool for detecting a variety of biomolecules. FMDBD is also known to be non-toxic, making it a safe and effective choice for use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
This compound is a part of a broader class of chemicals utilized in the synthesis of novel molecules with potential antimicrobial and antifungal activities. For instance, compounds derived from similar structural frameworks have been synthesized and evaluated for their biological activities against a variety of bacterial and fungal strains. These efforts highlight the compound's role in the development of new therapeutic agents (Pejchal, Pejchalová, & Růžičková, 2015).
Materials Science Applications
In materials science, derivatives of this compound have been explored for their unique physical properties, such as multi-stimuli responsive behavior, which is critical for developing advanced materials like security inks. The manipulation of such molecules enables the creation of substances that change color or fluorescence in response to environmental changes, promising for anti-counterfeiting technologies (Lu & Xia, 2016).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic potentials of compounds structurally related to 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride have been extensively studied. Research indicates that novel azetidine-2-one derivatives of 1H-benzimidazole, which share a similar chemical backbone, show promising antibacterial and cytotoxic activities, suggesting the utility of this compound in developing new chemotherapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Preclinical Evaluation in Antitumor Research
The compound and its derivatives have been evaluated in preclinical studies for their antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to overcome solubility limitations, showing potent activity against various cancer cell lines and offering a pathway for clinical evaluation of new cancer treatments (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Analytical Applications
This compound is also significant in analytical chemistry, where derivatives are used for the sensitive determination of amines. For instance, a derivatization method utilizing a related reagent for HPLC with fluorescence detection showcases its application in precise chemical analysis (You, Zhao, Liu, Zhao, Suo, Wang, Li, & Ding, 2007).
properties
IUPAC Name |
2-(4-fluoro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-14-8-4-2-3-7(11)10(8)13-9(14)5-6-12;;/h2-4H,5-6,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJVJWYHOTWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=C1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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